molecular formula C19H17N5O4S B12182543 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-3-yl)methanone

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-3-yl)methanone

Cat. No.: B12182543
M. Wt: 411.4 g/mol
InChI Key: QVDLQPCMKYSIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxadiazole, sulfonyl, piperazine, and indole moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling through sulfonylation and piperazine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into sulfide or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity, making it a valuable tool for studying molecular mechanisms and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C19H17N5O4S/c25-19(14-12-20-15-5-2-1-4-13(14)15)23-8-10-24(11-9-23)29(26,27)17-7-3-6-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2

InChI Key

QVDLQPCMKYSIAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.